

Application Note: Quantifying Protein Concentration of Cy5.5 bis-NHS Ester Conjugates

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Compound of Interest

Compound Name: Cy5.5 bis-NHS ester

Cat. No.: B15556491

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of protein concentration is a critical step in the development and characterization of fluorescently labeled protein conjugates, such as those modified with **Cy5.5 bis-NHS ester**. This near-infrared (NIR) dye is widely used for in vivo imaging, flow cytometry, and other fluorescence-based assays. The covalent attachment of Cy5.5 to a protein can, however, interfere with traditional protein quantification methods. This application note provides detailed protocols for quantifying the protein concentration of Cy5.5 conjugates using UV-Vis spectrophotometry and discusses the compatibility and limitations of common colorimetric assays like the Bradford and Bicinchoninic Acid (BCA) assays.

Principles of Quantification Methods

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and non-destructive method for determining the concentration of purified protein-dye conjugates.^{[1][2]} This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.^{[1][2][3]} Proteins absorb light maximally at approximately 280 nm due to the presence of aromatic amino acids, primarily tryptophan and tyrosine.^{[1][4][5]} The Cy5.5 dye has a primary absorbance maximum around

675-685 nm and a secondary absorbance peak in the UV region, which overlaps with the protein's absorbance at 280 nm.[6][7][8] Therefore, a correction factor is necessary to account for the dye's contribution to the absorbance at 280 nm to accurately determine the protein concentration.[9]

Colorimetric Assays

- **Bradford Assay:** This method is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm. [10] The change in absorbance is proportional to the protein concentration. However, the Bradford assay is sensitive to the amino acid composition of the protein, and the presence of detergents and other compounds can interfere with the assay.[11][12] For dye-protein conjugates, there is a risk of spectral overlap and potential for the fluorescent dye to interfere with the Coomassie dye binding, leading to inaccurate results.
- **Bicinchoninic Acid (BCA) Assay:** The BCA assay is based on the reduction of Cu^{2+} to Cu^{1+} by protein in an alkaline medium, followed by the colorimetric detection of the cuprous cation (Cu^{1+}) by BCA. This method is generally less susceptible to interference from detergents than the Bradford assay. However, it can be affected by reducing agents and chelating agents.[13][14][15] The compatibility of the BCA assay with Cy5.5-labeled proteins should be validated, as the dye or components from the conjugation reaction could potentially interfere.

Experimental Protocols

Prerequisite: Purification of the Conjugate

Before any quantification, it is crucial to remove any unconjugated Cy5.5 dye from the protein conjugate.[9][16] This is typically achieved through size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[9][17] Incomplete removal of free dye will lead to an overestimation of the degree of labeling and an inaccurate protein concentration measurement.

Method 1: UV-Vis Spectrophotometry

This is the recommended method for purified Cy5.5-protein conjugates.

Materials:

- Purified Cy5.5-protein conjugate solution

- Conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Protocol:

- Turn on the spectrophotometer and allow the lamps to warm up.
- Set the spectrophotometer to read absorbance at 280 nm and the absorbance maximum of Cy5.5 ($A_{\text{max_dye}}$, typically ~683 nm).
- Blank the spectrophotometer using the conjugation buffer.
- Measure the absorbance of the Cy5.5-protein conjugate solution at 280 nm (A_{280}) and at the $A_{\text{max_dye}}$ ($A_{\text{max_dye}}$). If the absorbance is above 2.0, dilute the sample with the conjugation buffer and re-measure, keeping track of the dilution factor.
- Calculate the concentration of the Cy5.5 dye and the protein using the following equations based on the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, ϵ is the molar extinction coefficient, b is the path length in cm, and c is the concentration in M).

Calculations:

- Calculate the molar concentration of the Cy5.5 dye:
 - $\text{Concentration_dye (M)} = A_{\text{max_dye}} / (\epsilon_{\text{dye}} * \text{path length})$
 - $A_{\text{max_dye}}$: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
 - ϵ_{dye} : Molar extinction coefficient of Cy5.5 (e.g., $\sim 209,000 \text{ M}^{-1}\text{cm}^{-1}$ at $\sim 685 \text{ nm}$).^[6]
 - path length: Typically 1 cm.
- Calculate the corrected absorbance of the protein at 280 nm:

- $A_{\text{protein_corrected}} = A_{280} - (A_{\text{max_dye}} * CF_{280})$
 - A_{280} : Absorbance of the conjugate at 280 nm.
 - CF_{280} : Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its $A_{\text{max_dye}}$. For Cy5.5, this is approximately 0.05.
- Calculate the molar concentration of the protein:
 - $\text{Concentration_protein (M)} = A_{\text{protein_corrected}} / (\epsilon_{\text{protein}} * \text{path length})$
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the specific protein at 280 nm. This can be calculated from the protein's amino acid sequence using the formula: $\epsilon \text{ (M}^{-1}\text{cm}^{-1}\text{)} = (\#\text{Trp})(5500) + (\#\text{Tyr})(1490) + (\#\text{Cystine})(125)$.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[18\]](#) For a typical IgG (MW \approx 150,000 g/mol), the molar extinction coefficient is approximately 210,000 $\text{M}^{-1}\text{cm}^{-1}$.[\[5\]](#)
- Calculate the protein concentration in mg/mL:
 - $\text{Concentration_protein (mg/mL)} = \text{Concentration_protein (M)} * \text{Molecular Weight_protein (g/mol)}$
- Calculate the Degree of Labeling (DOL) or Dye-to-Protein Ratio:
 - $\text{DOL} = \text{Concentration_dye (M)} / \text{Concentration_protein (M)}$

Method 2: Bradford Assay (with caution)

Materials:

- Purified Cy5.5-protein conjugate solution
- Bradford reagent
- Protein standard (e.g., Bovine Serum Albumin or Bovine Gamma Globulin, 2 mg/mL)
- Microplate reader or spectrophotometer
- 96-well microplate or cuvettes

Protocol:

- Prepare a series of protein standards by diluting the stock solution (e.g., 0, 25, 50, 100, 200, 400, 600, 800, 1000 µg/mL).
- Prepare several dilutions of the Cy5.5-protein conjugate.
- Add a small volume of each standard and unknown sample to separate wells of the microplate (e.g., 5 µL).
- Add the Bradford reagent to each well (e.g., 250 µL).
- Incubate for 5-10 minutes at room temperature.
- Measure the absorbance at 595 nm.
- Plot the absorbance of the standards versus their concentration to create a standard curve.
- Determine the concentration of the unknown samples from the standard curve.

Note: It is crucial to run a control with the free Cy5.5 dye at a concentration equivalent to that in the conjugate to assess its interference.

Method 3: BCA Assay (with caution)

Materials:

- Purified Cy5.5-protein conjugate solution
- BCA reagents (Reagent A and Reagent B)
- Protein standard (e.g., Bovine Serum Albumin, 2 mg/mL)
- Microplate reader or spectrophotometer
- 96-well microplate

Protocol:

- Prepare a series of protein standards as described for the Bradford assay.
- Prepare several dilutions of the Cy5.5-protein conjugate.
- Add a volume of each standard and unknown sample to separate wells of the microplate (e.g., 25 μL).
- Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically 50:1).
- Add the working reagent to each well (e.g., 200 μL).
- Incubate the plate at 37°C for 30 minutes.
- Cool the plate to room temperature.
- Measure the absorbance at 562 nm.
- Create a standard curve and determine the concentration of the unknown samples as described for the Bradford assay.

Data Presentation

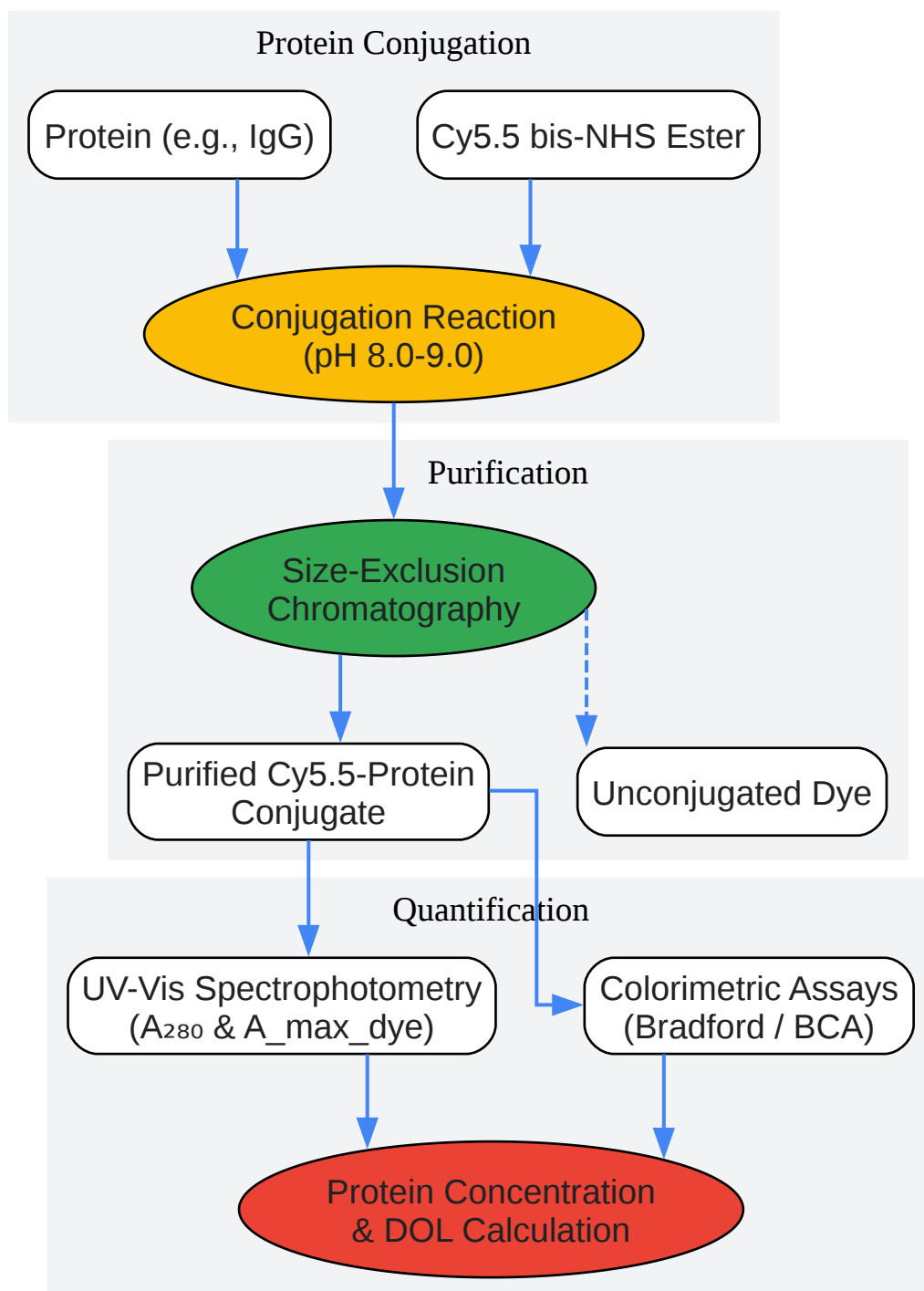
Table 1: Molar Extinction Coefficients and Correction Factor

Parameter	Value	Reference
$\epsilon_{\text{protein (IgG) at 280 nm}}$	$\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$	[5]
$\epsilon_{\text{Cy5.5 at } \sim 685 \text{ nm}}$	$\sim 209,000 \text{ M}^{-1}\text{cm}^{-1}$	[6]
Correction Factor (CF_{280}) for Cy5.5	~ 0.05	

Table 2: Hypothetical Quantification Data for a Cy5.5-IgG Conjugate

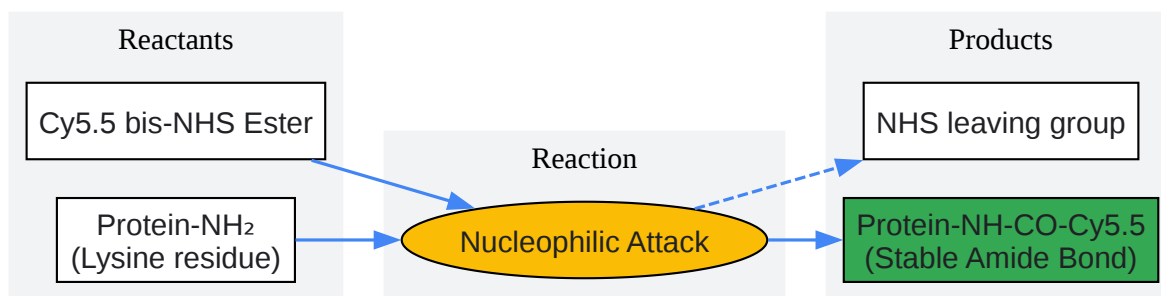
Quantification Method	Measured Protein Concentration (mg/mL)	Calculated DOL	Notes
UV-Vis Spectrophotometry	1.25	3.5	Recommended method; accounts for dye absorbance.
Bradford Assay	1.05	N/A	Potential for underestimation due to dye interference.
BCA Assay	1.18	N/A	Generally more reliable than Bradford but requires validation for interference.

Visualizations



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Caption: Experimental workflow for Cy5.5-protein conjugate quantification.



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Caption: Reaction of **Cy5.5 bis-NHS ester** with a protein's primary amine.

Conclusion

Accurate determination of protein concentration in Cy5.5-conjugates is essential for reliable downstream applications. UV-Vis spectrophotometry is the most direct and recommended method, provided the conjugate is properly purified and the correct extinction coefficients and correction factors are used. While colorimetric assays like the Bradford and BCA assays can be used, they are more susceptible to interference and should be carefully validated for each specific conjugate. By following the detailed protocols and considering the principles outlined in this application note, researchers can confidently quantify their Cy5.5-protein conjugates, ensuring reproducibility and accuracy in their experiments.

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